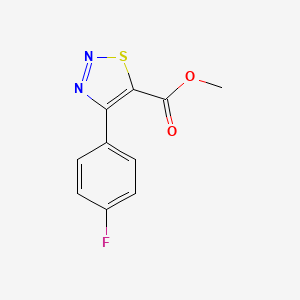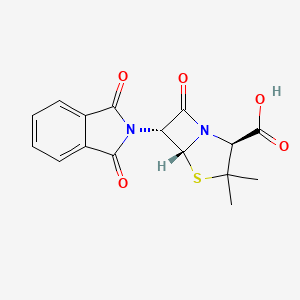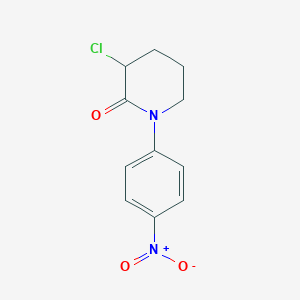
Famotidine EP impurity J HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Darunavir Deshexahydrofurofuranyl Formate Hydrochloride is a derivative of Darunavir, a well-known antiretroviral medication used to treat and prevent HIV/AIDS. This compound is a protease inhibitor that works by blocking the HIV protease enzyme, which is essential for the virus to replicate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Darunavir Deshexahydrofurofuranyl Formate Hydrochloride involves multiple steps, starting from the basic structure of Darunavir. The process includes the formation of the deshexahydrofurofuranyl formate group and its subsequent attachment to the Darunavir molecule. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of Darunavir Deshexahydrofurofuranyl Formate Hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
Darunavir Deshexahydrofurofuranyl Formate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
科学研究应用
Darunavir Deshexahydrofurofuranyl Formate Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its interactions with various biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in treating other viral infections and its efficacy in combination therapies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
The mechanism of action of Darunavir Deshexahydrofurofuranyl Formate Hydrochloride involves its binding to the active site of the HIV protease enzyme. This binding inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins and thereby blocking the maturation of infectious viral particles. The compound interacts with multiple amino acid residues in the protease active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
相似化合物的比较
Similar Compounds
Similar compounds to Darunavir Deshexahydrofurofuranyl Formate Hydrochloride include:
Ritonavir: Another protease inhibitor used in combination with other antiretrovirals.
Lopinavir: Often used in combination with Ritonavir for enhanced efficacy.
Atazanavir: A protease inhibitor with a different resistance profile compared to Darunavir.
Uniqueness
Darunavir Deshexahydrofurofuranyl Formate Hydrochloride is unique due to its enhanced binding affinity and resistance to protease mutations. This makes it a valuable option in the treatment of HIV, especially in patients with resistance to other protease inhibitors .
属性
分子式 |
C20H29N3O3S |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20-/m0/s1 |
InChI 键 |
NUMJNKDUHFCFJO-PMACEKPBSA-N |
手性 SMILES |
CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
规范 SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)

![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)





